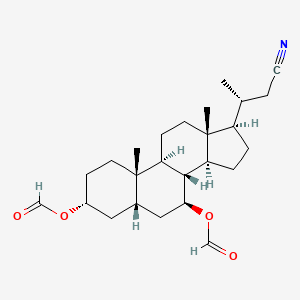![molecular formula C12H19NO4 B13447496 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid is a chemical compound with the molecular formula C12H19NO4. It is a derivative of bicyclo[2.1.1]hexane, a bicyclic structure known for its rigidity and unique spatial arrangement. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid typically involves the following steps:
Formation of the Bicyclo[2.1.1]hexane Core: This can be achieved through a [2+2] cycloaddition reaction, often using photochemistry to create the bicyclic structure.
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) to protect the amine group.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected using acids like trifluoroacetic acid (TFA), leading to the formation of the free amine.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA)
Reduction: Lithium aluminum hydride (LiAlH4)
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt)
Major Products
Deprotection: Free amine
Reduction: Alcohol
Coupling: Peptide derivatives
Scientific Research Applications
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid depends on its specific application. In peptide synthesis, for example, the Boc group protects the amine during coupling reactions, preventing unwanted side reactions . The bicyclo[2.1.1]hexane core provides rigidity and spatial orientation, which can influence the biological activity of the resulting compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- 4-[(Tert-butoxycarbonyl)amino]bicyclo[2.1.1]hexane-1-carboxylic acid
- 3-[(Tert-butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid is unique due to its combination of a rigid bicyclic structure and a Boc-protected amine. This combination allows for specific spatial arrangements and protection during synthesis, making it valuable in the creation of complex molecules and biologically active compounds .
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-12-4-7(5-12)8(6-12)9(14)15/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
FMNXYWXTFOGULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)C(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-2-cyclopropylpropanoicacid](/img/structure/B13447415.png)
![1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one](/img/structure/B13447418.png)

![4-[(2-Chloro-4-pyridinyl)thio]-2-butanone](/img/structure/B13447451.png)
![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)
![Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B13447468.png)

![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)

![N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide](/img/structure/B13447492.png)


![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)

